XL147

Catalog No.
S754782
CAS No.
1033110-57-4
M.F
C21H16N6O2S2
M. Wt
448.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL147

CAS Number

1033110-57-4

Product Name

XL147

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Molecular Formula

C21H16N6O2S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

Synonyms

pilaralisib, SAR 245408, SAR245408, XL147

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

The exact mass of the compound N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

XL147 (CAS 1033110-57-4), commercially known as Pilaralisib, is a potent, ATP-competitive, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor engineered for high selectivity. For procurement professionals and lead scientists, its primary material value lies in its targeted potency against the p110α, p110δ, and p110γ isoforms (IC50s of 39 nM, 36 nM, and 23 nM, respectively) while intentionally exhibiting reduced affinity for the p110β isoform (IC50 = 383 nM). Unlike early-generation PI3K inhibitors, XL147 is heavily optimized to exclude off-target mammalian target of rapamycin (mTOR) inhibition, making it an essential tool compound for decoupling PI3K-dependent signaling from mTOR-mediated feedback loops. Furthermore, its established oral bioavailability and compatibility with standard aqueous excipients ensure seamless scalability from in vitro cellular assays to in vivo xenograft models .

Substituting XL147 with legacy PI3K inhibitors like LY294002 or Wortmannin introduces severe experimental artifacts due to their well-documented off-target inhibition of mTOR, DNA-PK, and casein kinase 2 (CK2), alongside their notoriously poor aqueous solubility which limits in vivo utility. Similarly, procuring dual PI3K/mTOR inhibitors (e.g., BEZ235) or non-selective pan-PI3K agents fails when the research objective strictly requires isolating upstream PI3K signaling from downstream mTORC1/2 activity. Furthermore, utilizing highly potent pan-inhibitors like GDC-0941 (Pictilisib) that strongly inhibit the p110β isoform (IC50 = 33 nM) will confound studies where p110β-sparing activity is necessary to evaluate isoform-specific resistance mechanisms or to maintain specific cellular viability profiles [1].

Absolute Selectivity Over mTOR for Unconfounded Signaling Assays

XL147 provides a definitive advantage in signaling pathway delineation by exhibiting virtually no inhibitory activity against mTOR (IC50 > 15,000 nM). In contrast, legacy inhibitors like LY294002 and modern dual-inhibitors like BEZ235 strongly suppress mTOR activity. In cellular assays (e.g., 4EBP1 phosphorylation), XL147 maintains mTOR activity (IC50 > 15 µM), ensuring that observed phenotypic changes are strictly PI3K-dependent rather than artifacts of mTOR suppression [1].

Evidence DimensionmTOR Kinase Inhibition (IC50)
Target Compound Data> 15,000 nM (XL147)
Comparator Or Baseline~10-100 nM (Typical Dual Inhibitors / LY294002)
Quantified Difference>150-fold higher selectivity for PI3K over mTOR
ConditionsBiochemical kinase assay and cellular 4EBP1 immunoprecipitation assay

Procuring XL147 ensures researchers can cleanly isolate PI3K-specific pathway dynamics without triggering the confounding feedback loops associated with mTOR inhibition.

p110β-Sparing Profile for Differentiated Isoform Targeting

While XL147 is classified as a pan-Class I PI3K inhibitor, it exhibits a highly specific p110β-sparing profile. It inhibits p110α, p110δ, and p110γ at low nanomolar concentrations (39 nM, 36 nM, and 23 nM, respectively), but its IC50 for p110β is 383 nM. In contrast, the widely used comparator GDC-0941 (Pictilisib) inhibits p110β at 33 nM. This ~11-fold reduction in p110β affinity allows XL147 to be utilized in specialized assays where p110β activity must be preserved, such as specific PTEN-deficient models where p110β drives baseline survival .

Evidence Dimensionp110β Isoform Inhibition (IC50)
Target Compound Data383 nM (XL147)
Comparator Or Baseline33 nM (GDC-0941 / Pictilisib)
Quantified Difference11.6-fold weaker inhibition of p110β by XL147
ConditionsCell-free ATP-competitive kinase assay

Buyers requiring targeted suppression of α/δ/γ isoforms without fully ablating p110β activity should select XL147 over equipotent pan-inhibitors like GDC-0941.

Superior In Vivo Formulation Compatibility vs. Legacy Inhibitors

A major procurement barrier for first-generation PI3K inhibitors like LY294002 is their severe hydrophobicity and poor aqueous solubility, which largely restricts them to in vitro use and requires high concentrations of toxic solvents. XL147 overcomes this translational bottleneck by offering excellent in vivo processability. It can be readily formulated in 10 mM HCl or standard CMC-Na suspensions for direct oral gavage at standard dosing volumes (e.g., 10 mL/kg), demonstrating potent tumor growth inhibition in xenograft models (e.g., BT474 breast cancer models) without the need for complex lipid-based solvent systems .

Evidence DimensionIn Vivo Formulation Suitability
Target Compound DataEasily formulated in 10 mM HCl or CMC-Na for oral gavage
Comparator Or BaselineLY294002 (Requires high DMSO/toxic solvents; poor in vivo utility)
Quantified DifferenceEnables direct, low-toxicity oral administration (PO) in murine models
ConditionsMurine xenograft model preparation and dosing

For preclinical procurement, XL147 eliminates the formulation bottlenecks and solvent-toxicity risks associated with older PI3K inhibitors, streamlining the transition from in vitro to in vivo studies.

Decoupled PI3K/mTOR Signaling Studies

Ideal for mechanistic research where distinguishing between PI3K-mediated and mTOR-mediated cellular responses is strictly required. XL147 avoids the confounding feedback loops triggered by dual inhibitors, making it the preferred choice for clean pathway delineation [1].

In Vivo Oncology Xenograft Models

Highly recommended for preclinical pharmacology labs requiring a reliably formulated, orally bioavailable PI3K inhibitor for long-term dosing in murine solid tumor models (e.g., breast or prostate cancer), bypassing the severe solvent toxicity issues of legacy compounds [1].

Isoform-Selective Resistance Profiling

Suitable for screening assays investigating compensatory survival mechanisms in cancer cells, specifically leveraging its p110β-sparing profile to study how tumors adapt when α, δ, and γ isoforms are suppressed but β remains partially active[1].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 07-21-2023

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